molecular formula C22H14Cl2O3S B2595221 (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338423-85-1

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2595221
CAS No.: 338423-85-1
M. Wt: 429.31
InChI Key: WTENPTCMVROIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H14Cl2O3S and its molecular weight is 429.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of β-Amyloid Aggregation Inhibitors : A study outlined an efficient synthesis pathway for derivatives acting as potent β-amyloid aggregation inhibitors, which are crucial for Alzheimer's disease research. The process involves one-pot synthesis and subsequent reactions highlighting the compound's utility in developing therapeutic agents (Choi, Seo, Son, & Kang, 2003).

  • Development of Herbicidal and Insecticidal Agents : Derivatives of the compound have shown favorable herbicidal and insecticidal activities, demonstrating the compound's potential in agricultural applications. The synthesis and biological activity results of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group were explored, showcasing the diverse chemical functionalities and applications of these compounds (Wang et al., 2015).

  • Crystal Structure Studies : The crystal structure analysis of derivatives has provided insights into their molecular geometry and intermolecular interactions. Such studies are vital for understanding the physical and chemical properties of these compounds, which can influence their application in various fields (Choi, Seo, Son, & Lee, 2010).

Biological Applications

  • Antimicrobial and Anticancer Agents : Compounds synthesized from derivatives have been evaluated for their antimicrobial and anticancer activities. The research indicates potential for these compounds to serve as templates for developing new therapeutic agents. Molecular docking studies further support their application in overcoming microbial resistance to drugs and targeting cancer cells (Katariya, Vennapu, & Shah, 2021).

  • Photodegradation Studies : Research on the photodegradation of pollutants like 4-chlorophenol in the presence of derivatives highlights their potential in environmental applications, particularly in water treatment and pollution control. The studies provide insights into the mechanisms of photodegradation and the efficiency of these compounds as photocatalysts (Yi-ming, Mei-qin, Zu-xu, & Dong-Yun, 2010).

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O3S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)27-22)13-28(26)17-11-9-16(24)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENPTCMVROIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.